(5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylbenzyl group, and an indole moiety, all connected to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with glyoxal or its derivatives under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the imidazolidine-2,4-dione intermediate.
Attachment of the indole moiety: This can be done through a condensation reaction between the indole derivative and the intermediate compound.
Final assembly: The final step involves the condensation of the methylbenzyl group with the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(2-chlorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- (5E)-3-(2-bromobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
The presence of the fluorobenzyl group in (5E)-3-(2-fluorobenzyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione imparts unique chemical and biological properties compared to its analogs with different halogen substituents. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H22FN3O2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[[1-[(3-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C27H22FN3O2/c1-18-7-6-8-19(13-18)15-30-16-21(22-10-3-5-12-25(22)30)14-24-26(32)31(27(33)29-24)17-20-9-2-4-11-23(20)28/h2-14,16H,15,17H2,1H3,(H,29,33)/b24-14+ |
InChI Key |
IKZVFRGCHXXHCZ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5F |
Origin of Product |
United States |
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